

4-Nitrobenzenesulfonic Acid: A Comprehensive Technical Safety Guide

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Compound of Interest

Compound Name: 4-Nitrobenzenesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for **4-Nitrobenzenesulfonic acid**, focusing on its chemical and physical properties, toxicological profile, and the experimental protocols for hazard determination. The information is intended to support safe handling, risk assessment, and protocol design in research and development settings.

Core Safety & Property Data

Quantitative data for **4-Nitrobenzenesulfonic acid** has been aggregated from multiple sources to provide a clear and concise reference.

Physical and Chemical Properties

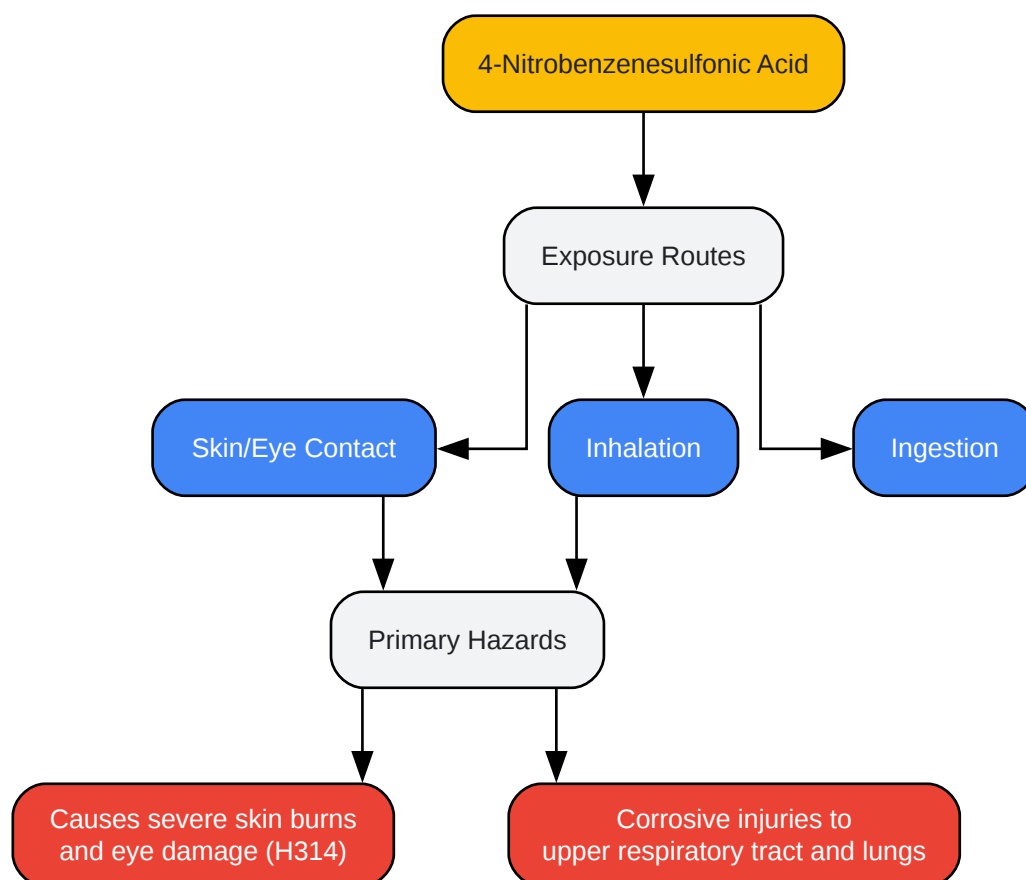
Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ NO ₅ S	[1][2][3]
Molecular Weight	203.17 g/mol	[1][2][3]
Physical State	Solid, Crystalline Powder	[4]
Appearance	Beige to yellow-orange	[1][5]
Melting Point	105-112 °C	[1][2][6]
Density	1.548 g/cm ³ (estimate)	[1][7]
Water Solubility	476 g/L at 100.5 °C	[1][2]
pKa	-1.38 ± 0.50 (Predicted)	[1]

Toxicological Data

Parameter	Value	Species	Source(s)
Oral LD50	2750 mg/kg	Rat	[2]
Dermal LD50	> 2000 mg/kg (ATE)	-	[4]
Skin Corrosion/Irritation	Causes severe skin burns	-	[2][8]
Serious Eye Damage/Irritation	Causes serious eye damage	-	[8]
Primary Hazards	Corrosive, Irritant	-	[9]

Hazard Analysis and Logical Relationships

The primary hazards associated with **4-Nitrobenzenesulfonic acid** are its corrosive effects on the skin and eyes, leading to severe burns and damage. Inhalation may also cause corrosive injuries to the respiratory tract.[9] The following diagram illustrates the logical flow of these hazards.



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Caption: Logical relationship of hazards for **4-Nitrobenzenesulfonic acid**.

Experimental Protocols

The toxicological and safety data for chemical substances like **4-Nitrobenzenesulfonic acid** are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Skin Corrosion/Irritation (Based on OECD Guideline 431 & 404)

The determination that **4-Nitrobenzenesulfonic acid** causes severe skin burns is typically made using in vitro or in vivo methods.

- Objective: To assess the potential of a substance to cause irreversible skin damage.[10]

- Methodology (In Vitro - OECD 431):
 - A Reconstructed Human Epidermis (RhE) model, which mimics the properties of human skin, is used.[11]
 - The test substance is applied directly to the surface of the RhE tissue.[11]
 - After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed, and the tissue is rinsed.
 - Cell viability is measured using a quantitative assay, such as the MTT assay, which assesses mitochondrial activity in the cells.[11]
 - A significant reduction in cell viability below certain thresholds indicates that the substance is corrosive.[11]
- Experimental Workflow:



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Caption: Workflow for in vitro skin corrosion testing (OECD 431).

Serious Eye Damage/Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause significant and potentially irreversible damage to the eye.

- Objective: To determine if a substance can cause serious eye damage, including destruction of eye tissue or significant decay of vision.[12]
- Methodology (In Vivo):

- A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[\[12\]](#)
- If required, the test is typically conducted on a single animal (albino rabbit).[\[13\]](#)
- A single dose of the substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[\[13\]](#)
- The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[\[13\]](#)
- The severity and reversibility of the observed effects are used to classify the substance.[\[14\]](#)

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425)

The oral LD50 value is determined through one of several available acute oral toxicity methods.

- Objective: To determine the dose of a substance that is lethal to 50% of a test population when administered orally.[\[15\]](#)[\[16\]](#)
- Methodology (Example: Fixed Dose Procedure - OECD 420):
 - This method avoids using death as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[\[17\]](#)
 - The study is typically conducted in a stepwise manner, usually using female rats.[\[17\]](#)
 - A single animal is dosed at a specific level. The outcome determines the dose for the next animal (e.g., if the animal survives, a higher dose may be used; if evident toxicity is seen, the same dose is used in more animals).[\[17\]](#)
 - Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[\[17\]](#)

- The substance is then classified into a toxicity category based on the dose at which evident toxicity is observed.[17]

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